molecular formula C14H15N3 B1317799 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 524718-18-1

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

Cat. No.: B1317799
CAS No.: 524718-18-1
M. Wt: 225.29 g/mol
InChI Key: PDWIXUPKLCRNMD-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a molecular scaffold combining 3,4-dihydroisoquinoline and 3-pyridinamine moieties, a structure recognized as a privileged motif in drug discovery for its ability to interact with diverse biological targets . Compounds within this structural class have been identified as potent and selective antagonists for the NR1/2B subtype of the NMDA receptor . The NMDA receptor is a crucial target for investigating pathways involved in neurological conditions, making this compound a valuable tool for studying neuronal signaling and related disease mechanisms. The 3,4-dihydroisoquinoline core is also a key building block for synthesizing complex molecules with potential biological activity . This product is intended for use as a reference standard in experimental research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIXUPKLCRNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroisoquinoline with 3-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NMDA Receptor Antagonism

One of the primary applications of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is its role as a selective antagonist of the NMDA (N-methyl-D-aspartate) receptor. Research indicates that derivatives of this compound exhibit high affinity for NR1/2B subtypes of the NMDA receptor, making them promising candidates for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Anticancer Activity

Studies have shown that compounds similar to this compound demonstrate anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, the modulation of phosphoinositide 3-kinases (PI3Ks) through related compounds has been linked to reduced tumor growth and increased apoptosis in various cancer models .

Case Studies

Several case studies have documented the effects of this compound on animal models. For example, in a study involving rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress . These findings underscore its potential as a neuroprotective agent.

Cosmetic Applications

Beyond pharmacological uses, this compound has been explored in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products aims to enhance skin hydration and provide anti-aging effects through antioxidant properties .

Stability and Efficacy Testing

The stability of formulations containing this compound has been rigorously tested to ensure safety and effectiveness. Studies indicate that formulations maintain their integrity over time while delivering therapeutic benefits when applied topically .

Comparative Data Table

Application AreaMechanism/EffectStudy Reference
NMDA Receptor AntagonismSelective inhibition leading to neuroprotection
Anticancer ActivityInhibition of PI3K signaling pathways
Cosmetic FormulationsEnhances skin hydration; antioxidant properties

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects. Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Ring System Notable Features
This compound C₁₄H₁₄N₃ 224.29 g/mol Isoquinoline core + pyridinamine Potential hydrogen-bonding capacity
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline (175136-11-5) C₁₃H₁₂FN₂ 215.25 g/mol Isoquinoline core + 5-fluoroaniline Enhanced lipophilicity due to fluorine
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline (937597-72-3) C₁₃H₁₂FN₂ 215.25 g/mol Quinoline core + 5-fluoroaniline Altered ring saturation (quinoline vs. isoquinoline)
3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic Acid (610258-80-5) C₁₇H₁₈N₂O₂ 282.34 g/mol Isoquinoline core + pyridine + propanoic acid Acidic functional group for solubility

Substituent Effects on Physicochemical Properties

  • Fluorine Substitution (CAS 175136-11-5): The 5-fluoroaniline group in this analog increases lipophilicity compared to the pyridinamine group in the parent compound. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability, making it advantageous in drug design .
  • Propanoic Acid Derivative (CAS 610258-80-5): The addition of a carboxylic acid group significantly alters solubility, enabling ionic interactions in aqueous environments. This modification is critical for improving bioavailability or enabling conjugation in prodrug strategies .

Ring System Variations

  • Quinoline vs. Quinoline derivatives are historically associated with antimalarial activity, whereas isoquinoline analogs may exhibit distinct pharmacological profiles .

Biological Activity

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine, also known as 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

The compound features an isoquinoline ring fused with a pyridine ring, contributing to its chemical reactivity and biological properties. Its molecular formula is C12_{12}H12_{12}N2_{2}, and it has a molecular weight of approximately 200.24 g/mol. The presence of nitrogen atoms in its structure allows for diverse interactions with biological macromolecules.

Target Receptors

The primary target of this compound is the androgen receptor (AR) . This compound acts as an androgen receptor antagonist , which is crucial for its role in inhibiting the growth of prostate cancer cells. By binding to the AR, it prevents androgenic stimulation that typically promotes cell proliferation in androgen-dependent cancers.

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways related to the androgen receptor. It has been shown to suppress growth in both androgen-dependent and independent prostate cancer cell lines. The inhibition of AR activity leads to alterations in gene expression and cellular metabolism, ultimately resulting in reduced tumor growth.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant cytotoxicity against prostate cancer cell lines. For instance, studies have reported that at varying concentrations, the compound effectively inhibits cell viability and induces apoptosis in cultured cells expressing AR .

In Vivo Studies

Animal model studies have shown that this compound can significantly reduce tumor size in xenograft models of prostate cancer. Dosage optimization revealed that lower doses effectively inhibit tumor growth without causing substantial side effects, indicating a favorable therapeutic window .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison with other isoquinoline derivatives was conducted:

Compound NameBiological ActivityMechanism of Action
6-Methoxy-3,4-dihydro-1H-isoquinolineAntidiabetic propertiesInsulin sensitization
6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneAntibacterial propertiesCell wall synthesis inhibition
2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridinesNMDA receptor antagonismCompetitive inhibition at NR1/2B sites

This table highlights how the unique structural features of this compound confer distinct biological activities compared to other related compounds.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Prostate Cancer Treatment : A clinical trial assessed the efficacy of this compound in patients with advanced prostate cancer. Results indicated significant tumor regression and improved patient outcomes when combined with standard hormone therapy .
  • Neurological Disorders : Research exploring the neuroprotective effects of this compound suggests potential applications in treating neurodegenerative diseases. Its ability to modulate NMDA receptors may offer protective benefits against excitotoxicity associated with conditions like Alzheimer's disease .

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) reduces waste generation. ICReDD’s reaction design framework integrates life-cycle assessment (LCA) metrics to optimize atom economy .

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